REACTION_CXSMILES
|
Br[C:2]1([F:12])[CH2:10][CH2:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[C:3]1=[O:11].C(=O)([O-])[O-].[Li+].[Li+].[Br-].[Li+].Cl>CN(C)C=O>[F:12][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[C:3]=1[OH:11] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
6.97 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(C2=C(SC=C2)CC1)=O)F
|
Name
|
|
Quantity
|
4.34 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
Name
|
|
Quantity
|
5.61 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
Add ethyl acetate, separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with ethyl acetate (3 times)
|
Type
|
EXTRACTION
|
Details
|
Extract the combined organic extracts with 2N sodium hydroxide (2 times)
|
Type
|
EXTRACTION
|
Details
|
re-extract the aqueous layer with dichloromethane (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the dichloromethane
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the resultant crude material by medium pressure liquid chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 10% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C2=C(SC=C2)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.738 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |